molecular formula C20H21NO2 B3883514 Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- CAS No. 114460-94-5

Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-

Cat. No.: B3883514
CAS No.: 114460-94-5
M. Wt: 307.4 g/mol
InChI Key: WZPQVBLPNJNKIF-UHFFFAOYSA-N
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Description

Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the morpholine family. This compound is characterized by the presence of a morpholine ring substituted with a 4-methoxyphenyl and a 3-phenyl-2-propynyl group. Morpholine derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling . This inhibition occurs through the binding of the compound to key enzymes in the prostaglandin synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to inhibit prostaglandin synthesis sets it apart from other morpholine derivatives, making it a valuable candidate for therapeutic applications .

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)-3-phenylprop-2-ynyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-22-19-10-8-18(9-11-19)20(21-13-15-23-16-14-21)12-7-17-5-3-2-4-6-17/h2-6,8-11,20H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPQVBLPNJNKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396343
Record name Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114460-94-5
Record name Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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